2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid
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Overview
Description
2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid is a synthetic organic compound that features a triazole ring, a benzoyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Attachment of the Amino Acid Moiety: The final step involves the coupling of the benzoyl-triazole intermediate with an amino acid derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its triazole and benzoyl moieties, which are known to exhibit various biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazol-1-yl)acetic acid derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzoyl amino acids: Compounds with benzoyl groups attached to amino acids, which also show diverse biological activities.
Uniqueness
2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid is unique due to the combination of the triazole ring, benzoyl group, and amino acid moiety, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-[butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-11(2)18(10-14(20)21)15(22)12-5-4-6-13(9-12)19-8-7-16-17-19/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIEISJSVIFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1=CC(=CC=C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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